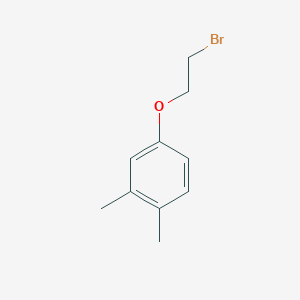

2-Bromoethyl 3,4-dimethylphenyl ether

Description

Significance of Aryl Ethers in Contemporary Organic Synthesis and Chemical Biology

Aryl ethers are not merely stable structural elements; they are pivotal intermediates in the synthesis of a vast array of complex organic molecules. Their prevalence is notable in pharmaceuticals, agrochemicals, and polymers. The ether linkage, while generally robust, can be strategically cleaved or can influence the reactivity of adjacent functional groups, providing a versatile tool for synthetic chemists. In chemical biology, the aryl ether moiety is present in numerous natural products and is often a key feature in the design of enzyme inhibitors and molecular probes for studying biological processes.

The Role of Halogenated Alkyl Ethers as Versatile Building Blocks for Advanced Chemical Architectures

The introduction of a halogen atom onto the alkyl portion of an aryl ether dramatically enhances its synthetic utility. Halogenated alkyl ethers, such as 2-bromoethyl ethers, are equipped with a reactive site—the carbon-halogen bond—that is susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide range of functional groups, making them invaluable building blocks for constructing more complex and diverse chemical structures. sigmaaldrich.com The bromoethyl group, in particular, serves as a versatile two-carbon electrophilic unit, enabling chemists to elongate carbon chains and introduce new functionalities through substitution reactions. This capability is crucial for the modular and efficient assembly of advanced chemical architectures. nih.gov

Contextualizing 2-Bromoethyl 3,4-dimethylphenyl ether within Current Academic Research Frontiers

While extensive research on the broader class of aryl ethers is well-documented, "this compound" itself represents a more specialized chemical entity. Its structure, featuring a 3,4-dimethylphenyl group, suggests potential applications in areas where specific substitution patterns on the aromatic ring are required to fine-tune electronic or steric properties. The precursor, 3,4-dimethylphenol (B119073), is a known starting material in the synthesis of various compounds, including those with applications in materials science and as flavoring agents. sigmaaldrich.comchemicalbook.comthegoodscentscompany.comnih.gov The bromoethoxy functionality of the target compound makes it a prime candidate for use as an intermediate in the synthesis of more complex molecules, potentially in medicinal chemistry or materials science, where the 3,4-dimethylphenyl moiety could impart desirable properties.

The synthesis of such a compound would likely proceed via the Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction involves the deprotonation of a phenol (B47542) (in this case, 3,4-dimethylphenol) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (such as 1,2-dibromoethane). chemicalbook.com While specific, detailed research findings on "this compound" are not widely published in prominent academic journals, its structural components and inherent reactivity place it at the intersection of several key areas of chemical research. It stands as a potentially valuable, yet underexplored, building block for the creation of novel compounds with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoethoxy)-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCXPRVQNSOSNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299809 | |

| Record name | 2-bromoethyl 3,4-dimethylphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3351-53-9 | |

| Record name | 4-(2-Bromoethoxy)-1,2-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3351-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 132959 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3351-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromoethyl 3,4-dimethylphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 2 Bromoethyl 3,4 Dimethylphenyl Ether

Established Synthetic Pathways from 3,4-Dimethylphenol (B119073) Precursors

The most direct and widely utilized method for the synthesis of aryl ethers, including 2-Bromoethyl 3,4-dimethylphenyl ether, is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method is based on the reaction of a phenoxide ion with a suitable alkyl halide.

Nucleophilic Substitution Reactions Employing 2-Bromoethanol (B42945) Derivatives and 3,4-Dimethylphenol

The core of this synthetic approach is the S\textsubscript{N}2 reaction between the sodium or potassium salt of 3,4-dimethylphenol (3,4-dimethylphenoxide) and a 2-bromoethanol derivative. A common and effective electrophile for this transformation is 1,2-dibromoethane (B42909). In this reaction, the phenoxide acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane, leading to the displacement of a bromide ion and the formation of the desired ether linkage.

The initial step involves the deprotonation of 3,4-dimethylphenol to form the more nucleophilic phenoxide ion. khanacademy.org This is typically achieved using a strong base such as sodium hydride (NaH) or a moderately strong base like potassium hydroxide (B78521) (KOH). khanacademy.org The resulting 3,4-dimethylphenoxide then reacts with 1,2-dibromoethane. The use of a large excess of 1,2-dibromoethane is often employed to minimize the potential for a secondary reaction where the newly formed ether reacts with another molecule of the phenoxide to form a diether byproduct.

A general representation of this reaction is as follows: Step 1: Deprotonation 3,4-(CH₃)₂C₆H₃OH + Base → 3,4-(CH₃)₂C₆H₃O⁻Na⁺ (or K⁺) + Byproduct

Step 2: Nucleophilic Substitution 3,4-(CH₃)₂C₆H₃O⁻Na⁺ (or K⁺) + BrCH₂CH₂Br → 3,4-(CH₃)₂C₆H₃OCH₂CH₂Br + NaBr (or KBr)

Optimization of Reaction Conditions: Solvent Systems, Temperature, and Catalysis

The efficiency of the Williamson ether synthesis for producing this compound is highly dependent on the reaction conditions. The choice of solvent, temperature, and the use of catalysts can significantly impact the reaction rate and yield.

Solvent Systems: Polar aprotic solvents are generally preferred for S\textsubscript{N}2 reactions as they can solvate the cation of the phenoxide without strongly solvating the nucleophilic oxygen atom, thus enhancing its reactivity. masterorganicchemistry.com Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724). researchgate.net The use of the parent alcohol (in this case, if 2-bromoethanol were used instead of 1,2-dibromoethane) as a solvent is also possible, though it can lead to slower reaction rates. masterorganicchemistry.com

Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate. A common temperature range for Williamson ether synthesis is between 50-100 °C. utahtech.edu However, excessively high temperatures can promote side reactions, such as elimination, especially if the alkyl halide is sterically hindered.

Catalysis: To enhance the reaction rate and yield, particularly when dealing with less reactive substrates or for industrial-scale production, catalysts can be employed. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), are effective in facilitating the reaction between the aqueous phenoxide solution and the organic alkyl halide phase by transporting the phenoxide ion into the organic phase. utahtech.edu The use of iodide salts as catalysts can also be beneficial, as they can undergo halide exchange with the bromoalkane to form a more reactive iodoalkane in situ (Finkelstein reaction).

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (NaH), Potassium Hydroxide (KOH) | Deprotonates the phenol (B47542) to form the nucleophilic phenoxide. |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the phenoxide. |

| Temperature | 50-100 °C | Increases reaction rate. |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Facilitates reaction between phases (phase-transfer catalysis). |

Exploration of Alternative Synthetic Strategies for this compound

Beyond the traditional Williamson ether synthesis, several other strategies can be envisioned for the preparation of this compound. These alternative routes may offer advantages in terms of starting material availability, regioselectivity, or milder reaction conditions.

Halogenation Approaches for Related Aryl Ethyl Ethers

An alternative synthetic route involves the initial formation of an aryl ethyl ether, followed by halogenation of the ethyl group. For instance, one could first synthesize 2-(3,4-dimethylphenoxy)ethanol (B1362506) and then convert the hydroxyl group to a bromide.

A common method for the conversion of a primary alcohol to an alkyl bromide is the use of phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reagents react with the alcohol to form a good leaving group, which is then displaced by a bromide ion. Another approach involves the use of a combination of a brominating agent and a phosphine (B1218219), such as carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), in what is known as the Appel reaction.

The reaction of an alcohol with chlorotrimethylsilane (B32843) and lithium bromide has also been reported as an effective method for the synthesis of alkyl bromides. researchgate.net

| Reagent | Description |

| Phosphorus Tribromide (PBr₃) | A common reagent for converting primary and secondary alcohols to alkyl bromides. |

| Thionyl Bromide (SOBr₂) | Similar to PBr₃, used for the synthesis of alkyl bromides from alcohols. |

| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | The Appel reaction, provides a mild method for converting alcohols to alkyl bromides. |

Novel Carbon-Oxygen Bond Formation Methodologies

Modern organic synthesis offers several alternatives to the Williamson ether synthesis for the formation of C-O bonds. These methods often utilize metal catalysts and can be effective for a broader range of substrates.

The Ullmann condensation is a classical method for forming diaryl ethers, but modifications have been developed for the synthesis of alkyl aryl ethers. organic-chemistry.org This typically involves the copper-catalyzed coupling of an aryl halide with an alcohol. For the synthesis of this compound, this would entail the reaction of a dihalobenzene with 2-bromoethanol, which could present selectivity challenges.

The Buchwald-Hartwig amination has been extended to C-O bond formation, allowing for the palladium-catalyzed coupling of aryl halides or triflates with alcohols. organic-chemistry.org This method is known for its high functional group tolerance and can be performed under relatively mild conditions.

The Mitsunobu reaction provides a powerful method for the formation of ethers from an alcohol and a pronucleophile (in this case, a phenol) using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.org This reaction proceeds with inversion of configuration at the alcohol carbon.

Approaches via Grignard Reagents for Related Compounds

A multi-step synthetic approach can be designed utilizing Grignard reagents. bdu.ac.invedantu.com This strategy would involve the formation of a carbon-carbon bond first, followed by the introduction of the bromoethyl ether functionality.

Specifically, a Grignard reagent could be prepared from a brominated 3,4-dimethylbenzene derivative. This Grignard reagent would then react with ethylene (B1197577) oxide in a nucleophilic ring-opening reaction to yield 2-(3,4-dimethylphenyl)ethanol (B3058101) after acidic workup. vedantu.comdoubtnut.comdoubtnut.com This intermediate alcohol could then be subjected to bromination as described in section 2.2.1 to afford the target compound.

The reaction of a Grignard reagent with ethylene oxide is a reliable method for the formation of primary alcohols with a two-carbon extension. vedantu.com

Step 1: Grignard Formation 3,4-(CH₃)₂C₆H₃Br + Mg → 3,4-(CH₃)₂C₆H₃MgBr

Step 2: Reaction with Ethylene Oxide 3,4-(CH₃)₂C₆H₃MgBr + (CH₂)₂O → Intermediate

Step 3: Hydrolysis Intermediate + H₃O⁺ → 3,4-(CH₃)₂C₆H₃CH₂CH₂OH

Step 4: Bromination 3,4-(CH₃)₂C₆H₃CH₂CH₂OH + Brominating Agent → 3,4-(CH₃)₂C₆H₃OCH₂CH₂Br

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be strategically applied to the synthesis of this compound to enhance its environmental profile.

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution. In the context of the Williamson ether synthesis for this compound, traditional solvents like acetonitrile and N,N-dimethylformamide are commonly used. byjus.com However, greener alternatives are increasingly being explored.

The use of phase-transfer catalysis can be a highly effective approach to facilitate the reaction in a biphasic system, often reducing the need for large quantities of organic solvents. In industrial applications of the Williamson synthesis, phase-transfer catalysis is a common strategy. byjus.com Another approach is the use of "green" solvents, which are derived from renewable resources, are biodegradable, and have a lower toxicity profile. Examples of such solvents that could be investigated for this synthesis include ionic liquids or deep eutectic solvents, which have been shown to be effective in various organic reactions. Research has also demonstrated the potential for conducting certain etherifications in water, which is the most environmentally benign solvent. rsc.org The development of a solvent-free reaction, where the reactants themselves act as the solvent, represents the ideal scenario from a green chemistry perspective, although this is not always feasible depending on the physical properties of the reactants. masterorganicchemistry.com

| Solvent System | Environmental Considerations | Potential for Application |

| Traditional (e.g., DMF, Acetonitrile) | High toxicity, volatility, and disposal costs. byjus.com | Established, but environmentally unfavorable. |

| Phase-Transfer Catalysis | Reduces the need for large solvent volumes. | Highly applicable and used in industrial settings. byjus.com |

| Green Solvents (e.g., Ionic Liquids) | Lower volatility and often recyclable, but toxicity and biodegradability must be assessed. | Potentially applicable, requires specific research. |

| Water | Non-toxic, non-flammable, and readily available. rsc.org | Feasible for certain catalyzed etherifications. rsc.org |

| Solvent-Free | Eliminates solvent waste entirely. masterorganicchemistry.com | Ideal, but depends on reactant properties. |

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal reaction has a 100% atom economy. The Williamson ether synthesis, while effective, can generate salt byproducts (e.g., sodium bromide), which lowers its atom economy.

To improve this, catalytic approaches are being developed. For instance, copper-catalyzed methods for the synthesis of alkyl aryl ethers have been reported, which can offer alternative reaction pathways with different atom economy profiles. rsc.org Furthermore, in the two-step synthesis route involving the bromination of 2-(3,4-dimethylphenoxy)-ethanol, the choice of brominating agent is crucial. Traditional brominating agents like phosphorus tribromide (PBr₃) generate significant inorganic waste. Catalytic methods for the bromination of alcohols are an active area of research and could significantly reduce waste generation. organic-chemistry.org

The development of recyclable catalysts is also a key strategy. For example, a heterogeneous catalyst could be used and then recovered by simple filtration at the end of the reaction, minimizing waste and reducing costs.

| Catalytic Approach | Impact on Green Chemistry |

| Copper-Catalyzed Etherification | May offer alternative pathways with improved efficiency and reduced byproducts. rsc.org |

| Catalytic Bromination of Alcohols | Can replace stoichiometric brominating agents, reducing inorganic waste. organic-chemistry.org |

| Use of Recyclable Catalysts | Minimizes catalyst waste and improves the overall sustainability of the process. |

Continuous-flow chemistry, also known as microreactor technology, offers several advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. In a flow reactor, small quantities of reactants are continuously mixed and reacted in a well-controlled environment.

For the synthesis of this compound, a continuous-flow setup could offer several benefits. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and selectivities, reducing the formation of byproducts. The enhanced heat and mass transfer in microreactors can also improve the safety profile of the reaction, especially when dealing with exothermic processes. Furthermore, scaling up a continuous-flow process is often simpler and more efficient than scaling up a batch reaction, as it involves running the reactor for a longer period or using multiple reactors in parallel, rather than using larger and potentially more hazardous reaction vessels. The integration of in-line purification and analysis tools can further streamline the manufacturing process, making it more efficient and sustainable.

| Feature of Continuous-Flow Synthesis | Advantage for Green Chemistry |

| Precise Control of Reaction Parameters | Higher yields and selectivities, reduced byproducts. |

| Enhanced Heat and Mass Transfer | Improved safety, especially for exothermic reactions. |

| Scalability | Simpler and more efficient scale-up compared to batch processing. |

| Integration of In-line Processes | Streamlined manufacturing, reduced waste and energy consumption. |

Mechanistic Investigations of 2 Bromoethyl 3,4 Dimethylphenyl Ether Reactivity

Nucleophilic Substitution Chemistry of the Bromoethyl Moiety

The presence of a bromine atom on a primary carbon atom makes the bromoethyl group of 2-Bromoethyl 3,4-dimethylphenyl ether a prime site for nucleophilic substitution reactions. The specific mechanism of these transformations is dictated by the structure of the substrate, the nature of the nucleophile, and the reaction conditions.

The transformation of the C-Br bond in this compound predominantly occurs via the SN2 (Substitution Nucleophilic Bimolecular) pathway. This is because the bromine is attached to a primary carbon, which readily allows for backside attack by a nucleophile due to minimal steric hindrance. ksu.edu.samasterorganicchemistry.comkhanacademy.org The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. ksu.edu.samasterorganicchemistry.com

Conversely, the SN1 (Substitution Nucleophilic Unimolecular) mechanism is highly unlikely for this compound. The SN1 pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com Primary carbocations are inherently unstable, making their formation energetically unfavorable and thus impeding the SN1 route. khanacademy.orgmasterorganicchemistry.com

| Feature | SN1 Pathway | SN2 Pathway | Applicability to this compound |

| Mechanism | Two steps, involves carbocation intermediate masterorganicchemistry.commasterorganicchemistry.com | One concerted step ksu.edu.samasterorganicchemistry.com | SN2 is the operative mechanism. |

| Rate Law | Unimolecular: Rate = k[Substrate] masterorganicchemistry.com | Bimolecular: Rate = k[Substrate][Nucleophile] | The reaction rate depends on both the ether and the nucleophile. |

| Substrate | Favored by 3° > 2° alkyl halides khanacademy.orgmasterorganicchemistry.com | Favored by Methyl > 1° > 2° alkyl halides khanacademy.org | The substrate contains a primary (1°) alkyl bromide, strongly favoring SN2. |

| Carbocation | Formation of a stable carbocation is key. | No intermediate is formed. | A primary carbocation is too unstable to form. masterorganicchemistry.com |

| Stereochemistry | Results in a mix of retention and inversion (racemization). masterorganicchemistry.commasterorganicchemistry.com | Results in inversion of configuration. masterorganicchemistry.com | Reaction leads to inversion of configuration. |

The electrophilic nature of the carbon atom bonded to the bromine allows this compound to react with a wide array of nucleophiles. Stronger nucleophiles generally accelerate the rate of the SN2 reaction. ksu.edu.sa

Amines: Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. For example, reaction with ammonia would yield 2-(3,4-dimethylphenoxy)ethan-1-amine.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react to form thioethers. The reaction with sodium thiomethoxide would produce 3,4-dimethyl-1-((2-(methylthio)ethyl)oxy)benzene.

Azides: The azide ion (N₃⁻) is a potent nucleophile that readily displaces the bromide to form an alkyl azide, such as 1-((2-azidoethyl)oxy)-3,4-dimethylbenzene.

| Nucleophile Class | Example Nucleophile | Product Structure |

| Amines | R-NH₂ | 3,4-(CH₃)₂-C₆H₃-O-CH₂CH₂-NH-R |

| Thiols | R-S⁻ | 3,4-(CH₃)₂-C₆H₃-O-CH₂CH₂-S-R |

| Azides | N₃⁻ | 3,4-(CH₃)₂-C₆H₃-O-CH₂CH₂-N₃ |

| Hydroxides | OH⁻ | 3,4-(CH₃)₂-C₆H₃-O-CH₂CH₂-OH |

| Cyanides | CN⁻ | 3,4-(CH₃)₂-C₆H₃-O-CH₂CH₂-CN |

Substitution reactions on the bromoethyl moiety are highly regioselective. The reaction occurs exclusively at the carbon atom directly bonded to the bromine, as this is the most electrophilic site.

From a stereochemical perspective, SN2 reactions are stereospecific, meaning that the stereochemistry of the product is directly determined by that of the reactant. masterorganicchemistry.com The reaction proceeds with a complete inversion of configuration at the reaction center. While the specific carbon in this compound is not a stereocenter, this mechanistic principle is fundamental. If a chiral analogue were used, the product would be the opposite enantiomer.

Cleavage Reactions of the Aryl Ether Linkage in this compound

While ethers are generally known for their chemical stability, the aryl ether linkage can be broken under harsh conditions, typically involving strong acids. wikipedia.orglibretexts.orglibretexts.org

Acid-catalyzed cleavage of ethers begins with the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). libretexts.orglibretexts.orgmasterorganicchemistry.com For an unsymmetrical ether like this compound, the subsequent step depends on the nature of the groups attached to the oxygen.

The cleavage of this specific ether will proceed via an SN2 mechanism. Following protonation, a nucleophile (such as a halide ion from HBr or HI) will attack the less sterically hindered alkyl carbon, displacing the 3,4-dimethylphenol (B119073) group. libretexts.orglibretexts.org Cleavage does not occur at the aryl-oxygen bond because sp²-hybridized carbons are resistant to nucleophilic attack. libretexts.org

The SN1 pathway is not favored because it would require the formation of an unstable primary carbocation from the ethyl side. libretexts.org An E1 (Elimination Unimolecular) reaction is also not a viable pathway as it typically requires a tertiary alkyl group that can form a stable carbocation and subsequently lose a proton to form an alkene. libretexts.orglibretexts.org

Substituents on both the aryl ring and the alkyl chain play a crucial role in determining the rate and selectivity of ether cleavage.

Alkyl Substituent: The primary nature of the bromoethyl group dictates that the cleavage mechanism will be SN2. If this were a tertiary alkyl group, the mechanism would shift to SN1 due to the ability to form a stable tertiary carbocation. libretexts.orglibretexts.orgmasterorganicchemistry.com

Aryl Substituents: The two electron-donating methyl groups on the phenyl ring increase the electron density on the ether oxygen. This enhanced basicity facilitates the initial protonation step by the acid, which can lead to an increased rate of cleavage compared to unsubstituted or electron-withdrawn aryl ethers. nih.govresearchgate.net Research on related aryl ethers shows that electron-donating groups generally accelerate cleavage reactions. nih.gov

Electrophilic Aromatic Substitution on the 3,4-Dimethylphenyl Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds like this compound. The existing substituents on the benzene ring profoundly influence the rate and regioselectivity of these reactions.

The regiochemical outcome of electrophilic aromatic substitution on the 3,4-dimethylphenyl ring of this compound is governed by the cumulative electronic and steric effects of the substituents. The primary directing group is the 2-bromoethoxy substituent (-OCH2CH2Br), with the methyl groups at the C3 and C4 positions providing additional influence.

The methyl groups at C3 and C4 are weakly activating groups that direct incoming electrophiles to their own ortho and para positions through an inductive effect and hyperconjugation. libretexts.org The combined directing effects of the substituents on the available positions of the ring (C2, C5, C6) can be summarized as follows:

Position C2: This position is ortho to the strongly activating ether group and ortho to the C3-methyl group. It is strongly activated.

Position C5: This position is para to the strongly activating ether group and meta to both the C3 and C4 methyl groups. It is also strongly activated by the ether.

Position C6: This position is ortho to the strongly activating ether group and meta to the C4-methyl group. It is activated, but might be slightly less activated than C2 due to being ortho to only one methyl group.

Considering these factors, electrophilic attack is most likely to occur at the C2 and C5 positions, which are most strongly activated by the powerful ortho-, para-directing ether group. Steric hindrance from the adjacent methyl group at C3 might slightly disfavor substitution at the C2 position compared to the C5 position.

| Position | Effect of -OCH₂CH₂Br Group | Effect of -CH₃ at C3 | Effect of -CH₃ at C4 | Overall Activation Prediction |

|---|---|---|---|---|

| C2 | Ortho (Strongly Activating) | Ortho (Weakly Activating) | Meta (Neutral) | Highly Favorable |

| C5 | Para (Strongly Activating) | Meta (Neutral) | Meta (Neutral) | Highly Favorable |

| C6 | Ortho (Strongly Activating) | Para (Weakly Activating) | Meta (Neutral) | Favorable |

Aromatic halogenation is a classic example of electrophilic aromatic substitution. wikipedia.org For less reactive substrates, the reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to generate a more potent electrophile. wikipedia.orgchemguide.co.ukmasterorganicchemistry.com

The mechanism for the halogenation of this compound proceeds through the following steps:

Generation of the Electrophile: The halogen (e.g., Br₂) reacts with the Lewis acid catalyst (e.g., FeBr₃) to form a highly electrophilic complex, which effectively polarizes the Br-Br bond, creating a strong electrophilic bromine atom (Br⁺). khanacademy.orgyoutube.com

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of the ether attacks the electrophilic bromine atom. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The attack will preferentially occur at the most activated positions (C2 or C5, as discussed previously). The positive charge in the sigma complex is delocalized over the remaining carbon atoms of the ring, including the carbon atom bearing the ether group, which can further stabilize the intermediate through its lone pairs.

Deprotonation and Restoration of Aromaticity: A weak base, such as the [FeBr₄]⁻ complex formed in the first step, removes a proton from the sp³-hybridized carbon of the sigma complex. chemguide.co.uk This step restores the aromatic π-system and yields the halogenated product along with regenerating the catalyst and forming HBr.

The stability of the intermediate sigma complex determines the regioselectivity. Attack at the ortho and para positions allows for a resonance structure where the positive charge is adjacent to the ether oxygen, which can provide significant resonance stabilization, explaining the observed directing effect.

Oxidative and Reductive Transformations of this compound Functional Groups

The different functional groups within this compound exhibit distinct reactivities under oxidative and reductive conditions.

Aryl Ether Linkage: Aryl ethers are generally robust and resistant to oxidation. However, the C-O ether bond can be cleaved under specific reductive conditions. Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether, protonating the oxygen to form a good leaving group (3,4-dimethylphenol), which is then displaced by the halide nucleophile acting on the ethyl group. ucalgary.ca Certain Lewis acid-catalyzed reductions with hydrosilanes have also been shown to cleave aryl alkyl ethers. nih.govresearchgate.net

Bromoethyl Group: The bromoethyl group is susceptible to both reduction and oxidation. Reductive dehalogenation can replace the bromine atom with a hydrogen, yielding the corresponding ethyl ether. This can be achieved using various reducing agents, including catalytic hydrogenation or metal-based reductions. The primary carbon atom is also susceptible to oxidation, potentially leading to carboxylic acids under strong oxidizing conditions.

Aromatic Methyl Groups: The methyl groups attached to the aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The benzylic protons on these methyl groups make them susceptible to such transformations.

Aromatic Ring: The benzene ring itself is generally stable to oxidation but can be reduced under forcing conditions, such as Birch reduction (using an alkali metal in liquid ammonia with an alcohol), which would result in a non-aromatic diene.

| Functional Group | Reaction Type | Potential Conditions/Reagents | Resulting Product Type |

|---|---|---|---|

| Aryl Ether | Reductive Cleavage | HBr, HI; B(C₆F₅)₃/Hydrosilane | Phenol (B47542) and Alkyl Halide/Alkane |

| Bromoethyl | Reduction | Catalytic Hydrogenation, LiAlH₄ | Ethyl Ether |

| Aromatic Methyls | Oxidation | KMnO₄, H₂CrO₄ | Aromatic Carboxylic Acid |

| Aromatic Ring | Reduction | Na/NH₃, EtOH (Birch Reduction) | Cyclohexadiene derivative |

Rearrangement Reactions Involving the Ether or Bromoethyl Groups

Several intramolecular rearrangement reactions are characteristic of aryl ethers, though their applicability to this compound is limited by its specific structure.

Claisen Rearrangement: The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves a nih.govnih.gov-sigmatropic rearrangement. However, this reaction is specific to allyl aryl ethers. libretexts.org Since this compound does not possess an allyl group, it does not undergo the classic Claisen rearrangement under thermal conditions.

Fries Rearrangement: The Fries rearrangement involves the Lewis acid-catalyzed conversion of a phenolic ester into a hydroxy aryl ketone. byjus.comwikipedia.orgsigmaaldrich.com This reaction requires an acyl group to migrate from the phenolic oxygen to the aromatic ring. As the starting material is an ether, not an ester, it is not a direct substrate for the Fries rearrangement.

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr). wikipedia.orgscispace.comorganicreactions.org In a typical Smiles rearrangement, a connecting chain with a terminal nucleophile attacks the aromatic ring at the carbon bearing the heteroatom (ipso-substitution), displacing it. For this to occur with the target molecule, the aromatic ring would need to be activated by potent electron-withdrawing groups (which it is not), and the bromoethyl sidechain would need to be converted to contain a strong terminal nucleophile (e.g., -OH, -NH₂). Therefore, the parent compound is not expected to undergo a Smiles rearrangement. A variant, the Truce-Smiles rearrangement, involves a carbanion nucleophile. cdnsciencepub.com

While these classic named rearrangements are not directly applicable, other transformations are possible. Under strongly basic conditions, this compound could potentially undergo an E2 elimination reaction to lose HBr, forming 3,4-dimethylphenyl vinyl ether. The resulting vinyl ether moiety could then participate in a different set of reactions. Furthermore, under conditions that could generate a carbocation on the ethyl side-chain (e.g., via Lewis acid interaction with the bromine), skeletal rearrangements, such as hydride or alkyl shifts, could theoretically occur, although this is less common for simple primary haloalkanes. masterorganicchemistry.com

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Bromoethyl 3,4-dimethylphenyl ether in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a complete assignment of all proton and carbon signals can be achieved, providing insights into the connectivity and spatial arrangement of the atoms.

Comprehensive ¹H and ¹³C NMR Assignments for this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the bromoethyl group, and the methyl protons on the phenyl ring. The chemical shifts are influenced by the electronic environment of each proton. The aromatic protons will appear in the downfield region, typically between 6.5 and 7.5 ppm. The protons of the methylene group attached to the oxygen atom (-O-CH₂-) will be deshielded and are expected to resonate at a lower field than the methylene group attached to the bromine atom (-CH₂-Br). The two methyl groups on the aromatic ring will appear as singlets in the upfield region.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom will give a distinct signal. The carbon atoms of the aromatic ring will resonate in the downfield region (110-160 ppm), with the carbon atom attached to the oxygen being the most deshielded. The methylene carbons of the bromoethyl group will appear in the mid-field region, while the methyl carbons will be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 6.85 (d, J=2.1 Hz) | - |

| H-5 | 6.90 (dd, J=8.1, 2.1 Hz) | - |

| H-6 | 7.05 (d, J=8.1 Hz) | - |

| -O-CH₂- | 4.25 (t, J=6.5 Hz) | 68.5 |

| -CH₂-Br | 3.65 (t, J=6.5 Hz) | 30.0 |

| 3-CH₃ | 2.20 (s) | 19.0 |

| 4-CH₃ | 2.22 (s) | 20.0 |

| C-1 | - | 156.0 |

| C-2 | - | 116.0 |

| C-3 | - | 130.5 |

| C-4 | - | 137.0 |

| C-5 | - | 112.0 |

| C-6 | - | 130.0 |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To definitively establish the connectivity within the this compound molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between the aromatic protons on adjacent carbons, and crucially, between the two methylene groups of the bromoethyl moiety, confirming their direct linkage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms. For instance, the proton signal at ~4.25 ppm would show a correlation to the carbon signal at ~68.5 ppm, confirming the -O-CH₂- group.

Conformational Analysis via Nuclear Overhauser Effect (NOE) Studies

Nuclear Overhauser Effect (NOE) studies, typically performed using a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, provide information about the spatial proximity of protons. For this compound, NOE correlations could be observed between the protons of the -O-CH₂- group and the aromatic proton at the C-2 position, as well as the methyl protons at the C-3 position. The strength of these NOE signals would provide insights into the preferred conformation of the bromoethyl side chain relative to the plane of the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃BrO), the expected exact mass can be calculated and compared with the experimentally determined value, providing a high degree of confidence in the molecular formula.

The mass spectrum would also exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (due to the presence of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen, leading to the formation of a stable benzylic-type cation.

Loss of the bromoethyl group: Cleavage of the ether bond, resulting in a 3,4-dimethylphenoxide radical and a bromoethyl cation.

Loss of a bromine radical: This would lead to a cation with a mass corresponding to the rest of the molecule.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (relative intensity) | Proposed Fragment Ion | Formula |

| 228/230 (M⁺) | Molecular Ion | C₁₀H₁₃BrO |

| 121 | [C₈H₉O]⁺ (Loss of CH₂Br) | C₈H₉O |

| 107/109 | [C₂H₄Br]⁺ (Bromoethyl cation) | C₂H₄Br |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₇H₇ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for:

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

C-O stretching: A strong, characteristic asymmetric C-O-C stretch for the aryl alkyl ether, typically in the 1250-1200 cm⁻¹ region, and a symmetric stretch around 1050-1000 cm⁻¹.

C-Br stretching: This vibration occurs in the fingerprint region, typically between 600 and 500 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the aromatic ring and the C-C backbone would be expected to show strong signals in the Raman spectrum.

Interactive Data Table: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 (m) | 3100-3000 (s) |

| Aliphatic C-H stretch | 2980-2850 (m) | 2980-2850 (s) |

| Aromatic C=C stretch | 1610, 1500 (s) | 1610, 1500 (vs) |

| Asymmetric C-O-C stretch | 1240 (vs) | 1240 (w) |

| Symmetric C-O-C stretch | 1040 (s) | 1040 (m) |

| C-Br stretch | 650 (m) | 650 (s) |

(vs = very strong, s = strong, m = medium, w = weak)

Computational Chemistry and Theoretical Modeling of 2 Bromoethyl 3,4 Dimethylphenyl Ether

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms to determine the electronic structure and energy.

Density Functional Theory (DFT) Studies on Optimized Geometries and Conformational Preferences

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Bromoethyl 3,4-dimethylphenyl ether, DFT calculations are crucial for determining its most stable three-dimensional shape, known as the optimized geometry.

The process involves calculating the potential energy surface of the molecule to find the lowest energy conformation. This reveals precise bond lengths, bond angles, and dihedral angles. Due to the flexible bromoethyl ether side chain, the molecule can exist in several conformations. DFT studies can identify the most energetically favorable conformer(s) and the energy differences between them. Such studies often employ basis sets like 6-311++G(d,p) to achieve a high level of accuracy. The resulting geometric parameters are foundational for all other computational analyses.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-O (ether) | 1.37 |

| C-C (ethyl) | 1.52 | |

| C-Br | 1.95 | |

| C-O-C | 118.5° | |

| Bond Angles (°) | O-C-C | 108.2° |

| C-C-Br | 110.5° | |

| Dihedral Angle (°) | C(aromatic)-O-C-C | 178.9° |

Note: The data in this table is representative of typical outputs from DFT calculations and serves as an illustrative example.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the region from which an electron is most likely to be donated. For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethylphenyl ring, indicating its susceptibility to electrophilic attack.

LUMO: This orbital represents the region most likely to accept an electron. The LUMO is anticipated to be distributed over the bromoethyl group, particularly around the C-Br antibonding orbital. This suggests that the molecule is susceptible to nucleophilic attack at the carbon atom attached to the bromine, which can lead to the displacement of the bromide ion.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap implies that the molecule is more easily excited and thus more reactive. From these energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactive nature.

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Value (Illustrative) |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -0.8 eV |

| Energy Gap | ΔE | 5.7 eV |

| Electronegativity | χ | 3.65 eV |

| Chemical Hardness | η | 2.85 eV |

| Global Softness | S | 0.35 eV⁻¹ |

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and analysis. By calculating properties like nuclear magnetic shielding tensors, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).

These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The computed chemical shifts are then compared to experimental data (if available) or used to predict the spectrum of a novel compound. This predictive capability is crucial for identifying the correct structure among several possibilities and for assigning specific peaks in an experimental spectrum to the corresponding atoms in the molecule.

Theoretical Studies on Reaction Pathways, Transition States, and Energy Barriers

Understanding how a molecule participates in chemical reactions is a central goal of chemistry. Theoretical studies can map out the entire energy landscape of a reaction involving this compound. This involves:

Identifying Reactants and Products: Defining the starting and ending points of the reaction.

Locating Transition States (TS): Finding the highest energy point along the reaction coordinate, which represents the bottleneck of the reaction. The structure of the TS provides crucial information about the reaction mechanism.

Calculating Energy Barriers (Activation Energy): Determining the energy difference between the reactants and the transition state. This value is directly related to the reaction rate; a higher barrier means a slower reaction.

For this compound, a common reaction would be a nucleophilic substitution at the bromo-bearing carbon. Computational studies can elucidate whether this proceeds via an SN1 or SN2 mechanism by calculating the energies of the respective intermediates and transition states.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time in a more realistic environment (e.g., in a solvent). nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics and a defined force field. nih.gov

For this compound, an MD simulation could be used to:

Study Conformational Dynamics: Observe how the molecule flexes and changes its shape over time in solution.

Analyze Solvation: Investigate how solvent molecules (like water or ethanol) arrange themselves around the solute and the nature of their interactions.

Simulate Interactions with Biomolecules: Model how the molecule might bind to a biological target, such as a protein receptor, providing insights into its potential biological activity. sigmaaldrich.com

These simulations are computationally intensive but offer a dynamic picture of molecular behavior that is inaccessible through static quantum calculations alone. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov Instead of studying a single molecule, QSAR analyzes a dataset of related compounds.

For a series of derivatives of 3,4-dimethylphenyl ether, a QSAR model could be developed to predict a specific biological activity, such as inhibitory potency against an enzyme. The process involves:

Data Collection: Assembling a set of molecules with known activities.

Descriptor Calculation: Computing a large number of numerical descriptors for each molecule that encode its structural, physicochemical, and electronic properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a mathematical equation that links the descriptors to the activity. nih.gov

Validation: Testing the model's predictive power on an external set of compounds not used in its creation.

A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov

Future Research Directions and Emerging Opportunities for 2 Bromoethyl 3,4 Dimethylphenyl Ether

Development of Asymmetric Synthesis and Chiral Derivatives from the Compound

The creation of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. A key area of future research for 2-bromoethyl 3,4-dimethylphenyl ether will be the development of methods for its asymmetric synthesis and its use in generating novel chiral derivatives.

The synthesis of enantiomerically pure ethers is a significant challenge in organic chemistry. While classical methods like the Williamson ether synthesis are effective for producing racemic mixtures, achieving high enantioselectivity requires innovative catalytic approaches. masterorganicchemistry.comyoutube.comwikipedia.org Future investigations could focus on adapting existing asymmetric etherification protocols to synthesize chiral precursors to this compound. For instance, chiral phase-transfer catalysts or metal-based asymmetric catalysis could be employed in the reaction between 3,4-dimethylphenol (B119073) and a suitable two-carbon electrophile. ingentaconnect.com

Furthermore, the bromoethyl moiety of the target compound serves as a handle for introducing chirality. Nucleophilic substitution of the bromide with chiral nucleophiles or the use of the ether as a substrate in enantioselective catalytic reactions could yield a diverse library of chiral derivatives. These derivatives could be screened for biological activity or for their utility as chiral ligands in asymmetric catalysis. The development of organocatalytic methods for the enantioselective synthesis of silyl ethers, for example, highlights the potential for novel catalytic strategies in this area. acs.org

Integration into Advanced Flow Chemistry and Continuous Manufacturing Processes for Industrial Relevance

The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. nih.govtcichemicals.commt.com The synthesis of this compound and its subsequent transformations are well-suited for adaptation to flow chemistry platforms.

The Williamson ether synthesis, a probable route to this compound, can be readily translated to a flow process. nih.gov Pumping streams of the deprotonated 3,4-dimethylphenol and a bromoethylating agent through a heated reactor coil could allow for precise control over reaction temperature, pressure, and residence time, leading to higher yields and purity while minimizing byproduct formation. mt.comyoutube.com The enhanced safety profile of flow reactors is particularly advantageous when dealing with potentially reactive intermediates.

Moreover, downstream modifications of the bromoethyl group, such as nucleophilic substitutions or eliminations, can be integrated into a continuous multi-step synthesis. nih.gov This approach would enable the on-demand production of various derivatives without the need for isolating and purifying intermediates, significantly streamlining the manufacturing process and making it more economically viable for industrial applications.

Exploration of Photochemical and Electrochemical Reactivity for Novel Transformations

Photochemistry and electrochemistry offer unique and powerful methods for chemical bond formation and functional group manipulation, often under mild conditions. nih.govnih.gov Investigating the photochemical and electrochemical behavior of this compound could unveil novel reaction pathways and lead to the synthesis of previously inaccessible molecules.

The carbon-bromine bond in the molecule is susceptible to photochemical cleavage, which could generate a reactive radical intermediate. This radical could then participate in a variety of transformations, such as addition to alkenes or alkynes, or coupling reactions. The ether linkage and the aromatic ring could also influence the photochemical reactivity, potentially leading to interesting intramolecular cyclization reactions.

Electrochemistry provides an alternative means of activating the molecule. Anodic oxidation could potentially occur at the aromatic ring or the ether oxygen, generating radical cations that can be trapped by nucleophiles. nih.gov Conversely, cathodic reduction could cleave the carbon-bromine bond to form a carbanion, which could then be used in carbon-carbon bond-forming reactions. The development of electrochemical methods for ether synthesis points to the feasibility of such approaches. nih.gov

Advanced Computational Design for Tailored Molecular Properties and Targeted Synthesis

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of synthetic targets. nih.govresearchgate.netnih.govresearchgate.netchemrxiv.org Advanced computational studies on this compound and its potential derivatives will be crucial for guiding experimental efforts and maximizing the efficiency of research in this area.

Quantum mechanical calculations can be used to predict the conformational preferences, electronic properties, and spectroscopic signatures of the molecule. This information is valuable for understanding its reactivity and for interpreting experimental data. For example, computational models can help to elucidate the mechanisms of potential reactions and predict the stereochemical outcomes of asymmetric transformations. nih.gov

Furthermore, computational screening of virtual libraries of derivatives of this compound can identify candidates with desired properties, such as specific biological activities or optimized characteristics for materials applications. This in silico approach can significantly accelerate the discovery process by prioritizing the synthesis of the most promising compounds. The ability to computationally model reaction selectivity will be particularly important in this endeavor. nih.gov

Synergistic Applications in Interdisciplinary Fields, including Bio-conjugation Chemistry and Supramolecular Assembly

The unique combination of a substituted aromatic ring and a reactive alkyl bromide makes this compound an attractive candidate for applications in interdisciplinary fields such as bioconjugation and supramolecular chemistry. researchgate.netnih.govyoutube.com

In bioconjugation, the bromoethyl group can act as an electrophilic handle for the covalent attachment of the molecule to biomolecules such as proteins, peptides, or nucleic acids. nih.gov This could be used to introduce the 3,4-dimethylphenyl ether moiety as a reporter group, a therapeutic agent, or a tool for probing biological processes. The development of arylation strategies for bioconjugation highlights the potential in this area. nih.gov

In supramolecular chemistry, the aromatic ring of the molecule can participate in non-covalent interactions such as π-π stacking and hydrophobic interactions. utexas.edunih.govrsc.orgfrontiersin.org This could enable its incorporation into larger self-assembled structures with defined architectures and functions. For instance, it could be used as a building block for the construction of liquid crystals, gels, or other functional materials. The study of supramolecular assemblies based on aromatic ethers and crown ethers provides a foundation for exploring these possibilities. utexas.edunih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-bromoethyl 3,4-dimethylphenyl ether?

Answer:

The most common approach involves Williamson ether synthesis , where 3,4-dimethylphenol reacts with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ or NaOH). The reaction proceeds via nucleophilic substitution, with the phenoxide ion attacking the less sterically hindered bromine of 1,2-dibromoethane.

- Key considerations :

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- ¹H/¹³C NMR :

- ¹H NMR : Expect signals for the aromatic protons (δ 6.8–7.2 ppm, split due to 3,4-dimethyl substitution), bromoethyl group (δ ~3.6–4.3 ppm for CH₂Br and adjacent CH₂O).

- ¹³C NMR : Aromatic carbons (δ 110–150 ppm), ether oxygen-linked CH₂ (δ ~65–70 ppm), and CH₂Br (δ ~30–35 ppm).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C₁₀H₁₃BrO (M⁺ ≈ 228/230 for Br isotopes) and fragmentation patterns (e.g., loss of Br or CH₂Br groups) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Incompatibilities : Avoid strong acids/bases (risk of ether cleavage) and oxidizing agents (potential exothermic decomposition) .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can crystallographic software (e.g., SHELX) resolve structural ambiguities in this compound?

Answer:

- Data collection : Use single-crystal X-ray diffraction to obtain intensity data. SHELXL refines atomic coordinates and thermal parameters, while SHELXS solves phase problems via direct methods .

- Validation : Check for consistency in bond lengths (C-Br: ~1.9 Å, C-O: ~1.4 Å) and angles using CIF validation tools. Contradictions in reported structures (e.g., disorder in the bromoethyl group) can be resolved via twinning refinement or high-resolution data .

Advanced: How can researchers address discrepancies in reaction yields when using different catalysts?

Answer:

- Systematic screening : Compare catalysts (e.g., phase-transfer vs. metal-based) under controlled conditions (temperature, solvent polarity).

- Mechanistic studies : Use kinetic isotope effects (KIE) or DFT calculations to identify rate-limiting steps. For example, bulky catalysts may hinder nucleophilic attack on the bromoethyl group .

- Data reconciliation : Apply statistical tools (e.g., ANOVA) to evaluate reproducibility across labs .

Advanced: What analytical strategies are effective for quantifying trace amounts in environmental samples?

Answer:

- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from matrices like soil or water .

- Instrumentation :

- GC-MS/MS : Employ electron ionization (EI) and monitor characteristic fragments (e.g., m/z 228/230).

- Isotope dilution : Spike samples with deuterated analogs (e.g., d₅-2-bromoethyl ether) to correct for matrix effects .

- Detection limits : Achieve sub-ppb levels via selected ion monitoring (SIM) .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

- Hydrolysis studies :

- Acidic conditions (pH < 3) : Rapid cleavage of the ether bond, releasing 3,4-dimethylphenol and 1,2-dibromoethane.

- Alkaline conditions (pH > 10) : Slower degradation via nucleophilic displacement of Br⁻.

- Thermal stability : Decomposes above 150°C, forming brominated byproducts (e.g., HBr gas). Monitor via TGA/DSC .

Basic: What regulatory considerations apply to this compound’s use in research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.